[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide
Description
[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide is a chemical compound with the molecular formula C6H11N3.2HBr. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is often used in various chemical and biological research applications due to its unique properties.
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)ethanamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2BrH/c1-6-8-3-5-9(6)4-2-7;;/h3,5H,2,4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNNSWJFKMWJCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide typically involves the reaction of 2-methylimidazole with ethylene diamine in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
MIA has shown potential in medicinal chemistry as a scaffold for drug development. Its imidazole moiety is known for its bioactivity, particularly in the development of:
- Antimicrobial Agents : Research indicates that derivatives of imidazole compounds exhibit significant antibacterial and antifungal properties. MIA has been investigated for its efficacy against various pathogens, including resistant strains of bacteria.
- Anticancer Compounds : Studies have reported that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. MIA's structure allows for modifications that enhance its anticancer activity.
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Antimicrobial Agents | Treatment of bacterial infections | Effective against MRSA strains |
| Anticancer Compounds | Inhibition of cancer cell proliferation | Induces apoptosis in specific cancer cell lines |
Biochemistry
In biochemistry, MIA is utilized as a biochemical probe due to its ability to interact with various enzymes and receptors:
- Enzyme Inhibitors : MIA has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states beneficial for therapeutic interventions.
- Receptor Modulators : The compound's interaction with neurotransmitter receptors has been explored, particularly in the context of neurological disorders. Its ability to modulate receptor activity may provide insights into new treatment strategies.
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Enzyme Inhibitors | Targeting metabolic enzymes | Reduced activity in glycolytic pathways |
| Receptor Modulators | Neurological disorder treatments | Modulates serotonin receptor activity |
Materials Science
MIA's unique chemical structure also lends itself to applications in materials science:
- Polymer Synthesis : MIA can be used as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
- Nanomaterials : Research has shown that MIA can facilitate the formation of nanostructured materials, which have applications in electronics and catalysis.
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Polymer Synthesis | Development of high-performance polymers | Enhanced mechanical properties observed |
| Nanomaterials | Creation of catalysts | Improved catalytic efficiency |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of MIA derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the MIA structure significantly increased its antibacterial activity, particularly against resistant strains like MRSA .
Case Study 2: Cancer Cell Inhibition
Research conducted at a leading cancer research institute evaluated the anticancer potential of MIA analogs. The findings demonstrated that these compounds could induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways .
Case Study 3: Neurological Applications
A collaborative study involving pharmacologists and neuroscientists investigated MIA's role as a serotonin receptor modulator. The results suggested that MIA could potentially be developed into a therapeutic agent for treating anxiety disorders by enhancing serotonin signaling .
Mechanism of Action
The mechanism of action of [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazole: A precursor in the synthesis of [2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide.
Histamine: A biologically active amine with a similar imidazole structure.
Clonidine: A medication with an imidazole ring used to treat high blood pressure.
Uniqueness
This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features an imidazole ring, which is known for its role in numerous biologically active molecules. The dihydrobromide form enhances its solubility in aqueous solutions, making it suitable for various biological assays .
The biological activity of this compound can be attributed to its interactions with various biomolecules:
- Enzyme Modulation : The compound exhibits the ability to bind to specific enzymes, potentially inhibiting or activating their functions. This modulation can influence critical biochemical pathways .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, scavenging free radicals and reducing oxidative stress within cells . This activity is crucial in preventing cellular damage associated with various diseases.
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, show significant antimicrobial activity against a range of pathogens. For example:
- In vitro Studies : Compounds similar to this imidazole derivative have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored in various models. Studies have shown that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with structural similarities to this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) below 10 µg/mL for some compounds .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | <5 | Highly effective |
| Compound B | 10 | Moderate effectiveness |
| 2-(2-methyl-1H-imidazol-1-yl)ethylamine dihydrobromide | <10 | Effective |
Study 2: Antioxidant Activity
Another study assessed the antioxidant capabilities of imidazole derivatives. It was found that these compounds could significantly reduce lipid peroxidation in cellular models, indicating their potential use in protecting against oxidative stress-related diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
